molecular formula C8H16NNaO5S2 B1679848 N-Methyl-D-glucamine dithiocarbamate CAS No. 94161-07-6

N-Methyl-D-glucamine dithiocarbamate

Cat. No.: B1679848
CAS No.: 94161-07-6
M. Wt: 293.3 g/mol
InChI Key: PLQRBFAACWRSKF-LJTMIZJLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-D-glucamine dithiocarbamate: is an organosulfur compound with the molecular formula C8H17NO5S2. It is a derivative of D-glucamine, where the amino group is substituted with a dithiocarbamate moiety. This compound is known for its strong metal-binding properties, making it useful in various applications, including as a chelating agent and in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-D-glucamine dithiocarbamate is synthesized by reacting N-methyl-D-glucamine with carbon disulfide under alkaline conditions. The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-Methyl-D-glucamine dithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Methyl-D-glucamine dithiocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-D-glucamine dithiocarbamate involves its ability to chelate metal ions. The dithiocarbamate group forms strong complexes with metal ions such as copper, iron, and zinc. This chelation inhibits the catalytic and regulatory functions of metal-dependent enzymes, leading to various biochemical effects. The compound’s ability to bind metal ions also makes it effective in detoxifying metal pollutants .

Comparison with Similar Compounds

Uniqueness: N-Methyl-D-glucamine dithiocarbamate is unique due to its derivation from D-glucamine, which imparts additional hydrophilic properties. This makes it more soluble in water compared to other dithiocarbamates, enhancing its applicability in aqueous environments .

Properties

IUPAC Name

methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5S2/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3,(H,15,16)/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVJFULICYLKCE-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C(C(C(CO)O)O)O)O)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80240902
Record name N-Methyl-D-glucamine dithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80240902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94161-07-6
Record name N-Methyl-D-glucamine dithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094161076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-D-glucamine dithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80240902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-D-GLUCAMINE DITHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WFB66H4LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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